1-(3-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
This compound contains several functional groups including a pyrimidine ring, a pyrazine ring, a pyrrolidine ring, and an amide group. These functional groups are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired route and starting materials. It’s common to use coupling reactions, such as amide bond formations or Suzuki couplings, in the synthesis of complex molecules .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central pyrimidine ring. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the pyrimidine ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, and pKa would depend on the functional groups and overall structure of the compound .Scientific Research Applications
Charge-Separated Modified Nucleobases
The study by Schmidt et al. (1999) explores the π-interactions and hydrogen bonding of self-complementary cationic and betainic uracils derived from reactions involving heteroaromatics, including 4-(dimethylamino)pyridine. This research illuminates the intrinsic electronic properties and intramolecular interactions of uracil derivatives, hinting at potential applications in the design of novel nucleobase analogs with specific binding affinities for DNA or RNA (Schmidt et al., 1999).
Photophysical Properties and pH-Sensing
Yan et al. (2017) discuss the design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives, showcasing their solid-state fluorescence and solvatochromism. This study indicates the potential of such compounds in the development of colorimetric pH sensors and logic gates, emphasizing their use in environmental monitoring and biochemical assays (Yan et al., 2017).
Multicomponent Synthesis of Pyridine-Pyrimidines
Rahmani et al. (2018) report an efficient synthesis method for pyridine-pyrimidines and their bis-derivatives using a triazine diphosphonium hydrogen sulfate ionic liquid, supported on functionalized nanosilica as a catalyst. The described technique underlines the importance of such compounds in pharmaceutical and materials science research, potentially leading to the discovery of new drugs or materials with unique properties (Rahmani et al., 2018).
Aza-pseudopeptides as Corrosion Inhibitors
Chadli et al. (2017) synthesized aza-pseudopeptides and evaluated their efficacy in inhibiting mild steel corrosion in acidic environments. This research opens up applications in materials science, particularly in the development of novel corrosion inhibitors that could extend the life of metals in harsh conditions (Chadli et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[3-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O4/c1-21(2)13-9-18-10-15(19-13)27-12-3-6-23(11-12)16(25)5-8-22-7-4-14(24)20-17(22)26/h4,7,9-10,12H,3,5-6,8,11H2,1-2H3,(H,20,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYMVDKUIYQCOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CCN3C=CC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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